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Aluminium-nickel - 12635-29-9

Aluminium-nickel

Catalog Number: EVT-1196211
CAS Number: 12635-29-9
Molecular Formula: AlNi
Molecular Weight: 85.675 g/mol
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Product Introduction

Nickel–Aluminum Bronze (NAB)

Compound Description: Nickel–aluminum bronze (NAB) is a copper-based alloy that incorporates nickel and aluminum as its primary alloying elements. [, , , , ] It's known for its high strength, excellent corrosion resistance, and good casting properties, making it suitable for various applications, especially in marine environments and flow-handling components. [, , , , ] The presence of different phases within its microstructure, such as the α, β, and κ phases, contributes to its unique properties. [, ]

Relevance: Nickel–aluminum bronze (NAB) is structurally related to "Aluminum, compd. with nickel (1:1)" as it contains both nickel and aluminum within its metallic lattice. The specific ratios of these elements, along with copper and other minor alloying additions, influence the microstructure and properties of NAB alloys. [, ]

Nickel-Aluminum Layered Double Hydroxides (NiAl-LDHs)

Compound Description: Nickel-aluminum layered double hydroxides (NiAl-LDHs) belong to a class of anionic clays known for their layered structure and unique electrochemical properties. [, , , , ] These materials consist of positively charged layers of nickel and aluminum hydroxide, with anions and water molecules intercalated between the layers. [, , , , ] The properties of NiAl-LDHs can be tailored by varying the Ni/Al ratio, leading to diverse applications such as electrocatalysts, supercapacitors, and adsorbents. [, , , , ]

Aluminum–Bismuth–Nickel Composites

Compound Description: Aluminum–bismuth–nickel composites are materials where aluminum particles are mechanochemically activated by the addition of bismuth and nickel. [] This activation process leads to the formation of numerous micro-galvanic interactions between the aluminum, bismuth, and nickel, resulting in enhanced reactivity during hydrolysis for on-demand hydrogen generation. [] The addition of nickel in particular affects the activation and reactivity of the composite. []

Relevance: The Aluminum–bismuth–nickel composites share a structural similarity with "Aluminum, compd. with nickel (1:1)" through the presence of both aluminum and nickel in the composite material. The addition of bismuth in this case serves to enhance the reactivity of the aluminum, and the overall effectiveness of the composite for hydrogen generation is influenced by the interplay between all three elements. []

Nickel Phosphide (Ni2P)

Compound Description: Nickel phosphide (Ni2P) is a transition metal phosphide recognized for its potential as an electrode material in various electrochemical applications, including batteries and supercapacitors. [] It offers advantages like high conductivity and fast electron transfer, contributing to enhanced electrochemical performance. [] Its properties and performance can be further improved by compositing it with materials like reduced graphene oxide (rGO). []

Relevance: While not directly containing aluminum, nickel phosphide (Ni2P) is relevant in the context of "Aluminum, compd. with nickel (1:1)" because it highlights the versatility of nickel in forming compounds with promising electrochemical properties. [] Specifically, Ni2P is explored as a cathode material for aluminum-ion batteries, indicating its potential in energy storage systems that utilize aluminum-based chemistries. [] This connection underscores the broader relevance of nickel-containing materials in various electrochemical applications.

Nickel-Aluminum Alloys with Third-Element Additions (Cr, Si, Ti)

Compound Description: These are a family of alloys primarily based on the nickel-aluminum (Ni-Al) system, modified by adding small amounts of chromium (Cr), silicon (Si), or titanium (Ti). [] These additions are specifically chosen for their potential to enhance the oxidation resistance of the base Ni-Al alloy at high temperatures. [] The impact of each additive on the alloy's microstructure, oxidation behavior, and mechanical properties is studied extensively. []

Relevance: These alloys directly relate to "Aluminum, compd. with nickel (1:1)" as they are built upon a base structure of nickel and aluminum. [] The research on these alloys emphasizes the modification of Ni-Al systems for specific properties, in this case, focusing on improving their performance at high temperatures by strategically incorporating chromium, silicon, or titanium into their composition. []

Nickel-Coated Manganese Steel

Compound Description: Nickel-coated manganese steel represents a material where a layer of nickel is applied onto the surface of manganese steel, primarily to enhance its corrosion resistance. [] This type of coating is common in applications requiring the strength and toughness of manganese steel with added protection against corrosive environments. []

Relevance: Even though this material doesn't have a direct structural relationship with "Aluminum, compd. with nickel (1:1)", it highlights nickel's role as a protective coating for other metals. [] The research on the adsorption characteristics of toxic gases on nickel-coated manganese steel cylinders indirectly demonstrates nickel's interaction with different gases. [] This information can be valuable when understanding the potential behavior of "Aluminum, compd. with nickel (1:1)" in similar environments where gas adsorption might be a concern.

Source and Classification

Aluminium-nickel can be synthesized from its constituent elements, aluminium and nickel, and has the molecular formula AlH3Ni\text{AlH}_3\text{Ni} with a molecular weight of approximately 88.70 g/mol. It is categorized as a transition metal alloy due to the presence of nickel, which is known for its catalytic properties and resistance to corrosion. The compound is also recognized for its role in producing catalysts, particularly in hydrogenation reactions .

Synthesis Analysis

Methods of Synthesis

Aluminium-nickel can be synthesized through several methods:

  1. Direct Alloying: This involves melting the pure metals together under controlled conditions to form an alloy. The process requires precise temperature control to ensure a homogeneous mixture.
  2. Chemical Reduction: Nickel salts can be reduced using aluminium powder in a controlled environment, often in the presence of solvents that facilitate the reaction.
  3. Hydride Formation: Aluminium can react with nickel hydride to produce aluminium-nickel alloys, typically involving high temperatures to achieve sufficient reaction rates.

Technical Details

The synthesis process often requires inert atmospheres (e.g., argon or nitrogen) to prevent oxidation. The melting point of aluminium-nickel is around 1350 °C, making it necessary to utilize high-temperature furnaces for effective alloy formation .

Molecular Structure Analysis

Structure and Data

The molecular structure of aluminium-nickel features a complex arrangement where aluminium atoms are coordinated by nickel atoms. This arrangement allows for unique electronic properties that are beneficial in catalytic activities. The density of aluminium-nickel is approximately 3.46 g/cm³, indicating its relatively heavy nature compared to pure aluminium .

Structural Properties

  • Molecular Formula: AlH3Ni\text{AlH}_3\text{Ni}
  • Molecular Weight: 88.70 g/mol
  • Density: 3.46 g/cm³
  • Melting Point: 1350 °C
Chemical Reactions Analysis

Reactions and Technical Details

Aluminium-nickel participates in various chemical reactions:

  1. Hydrogen Generation: When exposed to water, aluminium-nickel reacts to produce hydrogen gas, which can be hazardous due to flammability.
  2. Catalytic Reactions: It serves as a catalyst in hydrogenation processes, facilitating the addition of hydrogen to organic compounds.
  3. Oxidation: In the presence of strong oxidizing agents, aluminium-nickel can oxidize, resulting in the formation of aluminium oxide and nickel oxide as by-products .
Mechanism of Action

Process and Data

The mechanism by which aluminium-nickel acts as a catalyst primarily involves:

  • Surface Interaction: The active sites on the surface of the alloy facilitate the adsorption of reactants.
  • Hydrogen Activation: Aluminium-nickel effectively activates hydrogen molecules, allowing them to participate in subsequent reactions with organic substrates.

Data indicates that the efficiency of aluminium-nickel as a catalyst can be influenced by its particle size and surface area, with smaller particles generally exhibiting higher catalytic activity due to increased surface exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Generally metallic grey.
  • Density: 3.46 g/cm³.
  • Melting Point: 1350 °C.

Chemical Properties

  • Reactivity: Reacts with water to produce flammable hydrogen gas.
  • Corrosion Resistance: Exhibits good resistance against corrosion due to the formation of protective oxide layers.

These properties make aluminium-nickel suitable for various applications where strength and resistance to environmental factors are crucial .

Applications

Scientific Uses

Aluminium-nickel finds applications across various scientific fields:

  1. Catalysis: Widely used in chemical synthesis processes as a catalyst for hydrogenation reactions.
  2. Electronics: Employed in electronic components due to its conductive properties.
  3. Aerospace Materials: Utilized in aerospace engineering for components requiring lightweight yet strong materials.
  4. Marine Applications: Its corrosion resistance makes it suitable for use in marine environments, particularly in shipbuilding .
Introduction to Aluminium-Nickel Systems

Historical Development of Aluminium-Nickel Alloys and Intermetallics

The technological evolution of aluminium-nickel compounds spans over a century of metallurgical innovation, beginning with early 20th-century investigations into heat-resistant alloys. Initial interest emerged around 1905 when the United States initiated gas turbine development programs, leading to the creation of 80Ni-20Cr alloys by 1929. These early formulations contained incidental titanium and aluminium additions that unknowingly produced γ' (Ni₃Al) precipitates—the strengthening phase that would later define nickel-based superalloys [3]. Throughout the 1930s-1950s, systematic studies of the nickel-aluminium phase diagram revealed multiple intermetallic equilibrium phases (Al₃Ni, Al₃Ni₂, AlNi, Ni₅Al₃, Ni₃Al) with distinct crystallographic and mechanical characteristics [1] [4].

A transformative breakthrough occurred in the 1970s when material scientists discovered that microalloying with boron (0.02-0.1 wt.%) dramatically improved the room-temperature ductility of polycrystalline Ni₃Al by suppressing intergranular fracture through enhanced grain boundary cohesion [4] [6]. This pivotal finding overcame the primary obstacle to structural applications—brittleness—and stimulated global research into aluminide-based systems. The commercialization of vacuum melting in the 1950s enabled precise compositional control, facilitating development of complex superalloys like IN-718 with optimized γ' volume fractions (up to 50%) [3] [6]. The late 20th century witnessed two parallel advancements: directional solidification techniques producing single-crystal turbine blades with eliminated grain boundaries, and the creation of industrial-grade Ni₃Al alloys like IC-221M (containing chromium, molybdenum, zirconium, and boron) exhibiting a unique strength increase from room temperature to 800°C [4]. Most recently, additive manufacturing innovations have enabled processing of eutectic aluminium-nickel alloys like AlNi7.5Cu2.0, achieving unprecedented tensile strengths exceeding 500 MPa through ultrafine interlamellar spacings [9].

Table 1: Historical Milestones in Aluminium-Nickel System Development

Time PeriodKey DevelopmentSignificance
1905–1929Development of 80Ni-20Cr alloysEarly gas turbine materials with incidental γ' precipitation
1930s–1950sPhase diagram determinationIdentification of Ni₃Al, NiAl, and other intermetallic phases
1950sCommercial vacuum meltingEnabled high-purity alloys with precise compositional control
1970sBoron microalloying of Ni₃AlSolved room-temperature brittleness in polycrystalline material
1980sDirectional solidificationCreated single-crystal turbine blades without grain boundaries
1990sIC-221M alloy commercializationIndustrial Ni₃Al alloy with strength increasing to 800°C
2020sAdditive manufacturing of eutecticsAlNi7.5Cu2.0 achieving >500 MPa tensile strength via LPBF

Significance in Advanced Material Science and Engineering

Aluminium-nickel intermetallics occupy a strategic technological position across multiple high-performance sectors due to their unparalleled property profiles. In aerospace propulsion, Ni₃Al serves as the principal γ' strengthening phase in nickel-based superalloys used in turbine blades, where it enables operation at 80-90% of the melting point (approximately 1100-1200°C) while maintaining creep resistance under extreme centrifugal stresses [3] [6]. The exceptional specific strength (strength-to-density ratio) of NiAl (density: 5.86 g/cm³) compared to conventional superalloys (typically 8.0-9.0 g/cm³) offers substantial weight-reduction potential for rotating components, directly translating to enhanced fuel efficiency in jet engines [4]. Beyond bulk applications, thin-film NiAl coatings provide oxidation protection for turbine components through rapid formation of a continuous, adherent alumina (Al₂O₃) layer at temperatures exceeding 1000°C—a capability derived from their high aluminium content (30-40 atomic %) compared to base superalloys [1] [10].

The materials science significance extends to fundamental strengthening mechanisms. Ni₃Al exhibits the anomalous positive temperature dependence of yield strength up to approximately 600°C, a phenomenon governed by the thermally activated cross-slip of screw dislocations from {111} planes to {100} planes where the antiphase boundary energy is lower [1]. This behavior enables retained strength at temperatures where conventional alloys soften catastrophically. Meanwhile, recent advances in additive manufacturing have unlocked new possibilities for eutectic aluminium-nickel alloys like AlNi7.5Cu2.0, which achieve tensile strengths of 545 MPa with 10.1% elongation through nanoscale interlamellar spacings (50-200 nm) formed under rapid solidification during laser powder bed fusion processing [9]. These developments highlight the system’s adaptability to advanced processing routes, offering pathways to overcome historical limitations like ambient-temperature brittleness. The electromagnetic functionality of Ni₃Al as a weak itinerant ferromagnet with composition-dependent Curie temperatures further expands potential applications into sensing and actuation domains [1].

Table 2: Comparative Properties and Applications of Key Aluminium-Nickel Intermetallics

Property/ApplicationNi₃Al (γ')NiAl (β)
Crystal StructureL1₂ (ordered FCC)B2 (ordered BCC)
Density (g/cm³)7.505.85
Melting Point (°C)13851639
Key Strengthening RolePrecipitation hardening in superalloys (up to 80% γ' volume fraction)Standalone structural components and coatings
Oxidation ResistanceForms protective Al₂O₃ scales at >1000°CSuperior Al₂O₃ formation kinetics; used as bond coat in TBC systems
Representative AlloysIC-221M (Ni₃Al-Cr-Mo-Zr-B); γ' phase in IN738, CMSX-4NiAl-Cr; NiAl-Mo; NiAl-Co
Advanced Processing RoutesSingle-crystal growth; Powder metallurgyAdditive manufacturing (e.g., LPBF of NiAl-Cr-Mo); Thermal spraying
Critical Aerospace ApplicationsTurbine blades, discs, and combustor components in jet enginesHigh-temperature coatings; Hypersonic leading edges

The ongoing materials innovation pipeline continues to expand the engineering relevance of aluminium-nickel systems. Computational alloy design approaches now enable precise tuning of γ' solvus temperatures and lattice misfit with γ matrices in superalloys, while refractory element additions (molybdenum, chromium, tungsten) to NiAl-based compositions enhance high-temperature strength retention through solid-solution hardening and formation of complex eutectic microstructures [4] [12]. The emergence of nickel-aluminium bronze/steel composites with metallurgical bonding layers dominated by Fe₃Al intermetallics demonstrates 51% higher yield strength than traditional cast alloys, opening new frontiers in marine propulsion components [10]. These advances—coupled with the intrinsic sustainability advantages of aluminium-nickel systems through extended component lifetimes in extreme environments—cement their status as enabling materials for next-generation engineering systems.

Properties

CAS Number

12635-29-9

Product Name

Aluminium-nickel

IUPAC Name

aluminum;nickel

Molecular Formula

AlNi

Molecular Weight

85.675 g/mol

InChI

InChI=1S/Al.Ni

InChI Key

NPXOKRUENSOPAO-UHFFFAOYSA-N

SMILES

[Al].[Ni]

Synonyms

Aluminium-nickel

Canonical SMILES

[Al].[Ni]

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